molecular formula C17H16ClNO3 B4300627 3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoic acid

3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoic acid

Cat. No. B4300627
M. Wt: 317.8 g/mol
InChI Key: QHNXSCBASNPKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue. It is a synthetic compound that stimulates the production of growth hormone and insulin-like growth factor-1 (IGF-1) in the body. MK-677 has gained attention from the scientific community due to its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis.

Mechanism of Action

3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoic acid works by stimulating the production of growth hormone and IGF-1 in the body. It does this by binding to the ghrelin receptor, which is found in the hypothalamus and pituitary gland. Activation of the ghrelin receptor leads to the release of growth hormone and IGF-1. This compound also increases the amplitude and frequency of growth hormone pulses, leading to a sustained increase in growth hormone and IGF-1 levels.
Biochemical and Physiological Effects:
This compound has been shown to increase lean body mass, decrease body fat, and improve bone density in clinical trials. It has also been found to improve cognitive function and sleep quality in elderly patients. This compound has been shown to increase insulin sensitivity and glucose uptake in muscle cells, which may have implications for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoic acid is a synthetic compound that can be easily synthesized in the laboratory. It has a long half-life and can be administered orally, making it a convenient compound for research studies. However, this compound is a growth hormone secretagogue and can have pleiotropic effects on the body, which may complicate the interpretation of research data.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoic acid. One area of interest is the use of this compound in the treatment of sarcopenia, a condition characterized by loss of muscle mass and strength with aging. Another area of interest is the use of this compound in the treatment of cognitive decline and Alzheimer's disease. Further research is also needed to fully understand the long-term effects of this compound on the body and to develop optimal dosing regimens for therapeutic use.

Scientific Research Applications

3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of growth hormone deficiency, muscle wasting, and osteoporosis. It has also been investigated for its effects on cognitive function, sleep, and metabolism. This compound has been shown to increase lean body mass, decrease body fat, and improve bone density in clinical trials. It has also been found to improve cognitive function and sleep quality in elderly patients.

properties

IUPAC Name

3-(4-chlorophenyl)-3-[(3-methylbenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-11-3-2-4-13(9-11)17(22)19-15(10-16(20)21)12-5-7-14(18)8-6-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNXSCBASNPKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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